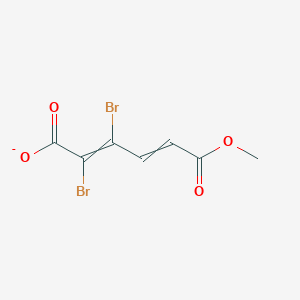
2,3-Dibromo-6-methoxy-6-oxohexa-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-6-methoxy-6-oxohexa-2,4-dienoate is a chemical compound characterized by the presence of bromine, methoxy, and oxo functional groups attached to a hexa-2,4-dienoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-6-methoxy-6-oxohexa-2,4-dienoate typically involves the bromination of 6-methoxy-6-oxohexa-2,4-dienoate. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the 2 and 3 positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction parameters to achieve high yields and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-6-methoxy-6-oxohexa-2,4-dienoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less oxidized products.
Oxidation Reactions: Further oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions, reducing agents like sodium borohydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reduction reactions can produce less oxidized forms of the compound .
Aplicaciones Científicas De Investigación
2,3-Dibromo-6-methoxy-6-oxohexa-2,4-dienoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-6-methoxy-6-oxohexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile, participating in various chemical reactions that lead to the formation of new bonds and structures .
Comparación Con Compuestos Similares
Similar Compounds
4-Carboxy-2-hydroxy-6-methoxy-6-oxohexa-2,4-dienoate: Similar structure but with a carboxy group instead of bromine atoms.
(2Z,4E)-2-hydroxy-6-oxohexa-2,4-dienoate: Lacks the bromine and methoxy groups but shares the hexa-2,4-dienoate backbone.
(2Z,4E)-2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate: Contains a methyl group instead of bromine atoms.
Uniqueness
The combination of bromine and methoxy groups provides distinct properties that differentiate it from other similar compounds .
Propiedades
Número CAS |
82120-46-5 |
|---|---|
Fórmula molecular |
C7H5Br2O4- |
Peso molecular |
312.92 g/mol |
Nombre IUPAC |
2,3-dibromo-6-methoxy-6-oxohexa-2,4-dienoate |
InChI |
InChI=1S/C7H6Br2O4/c1-13-5(10)3-2-4(8)6(9)7(11)12/h2-3H,1H3,(H,11,12)/p-1 |
Clave InChI |
SXRNSJBWHMHDIF-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C=CC(=C(C(=O)[O-])Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



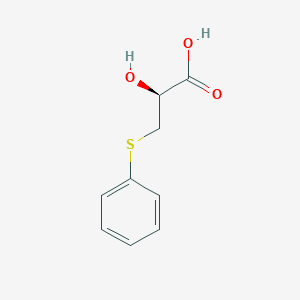
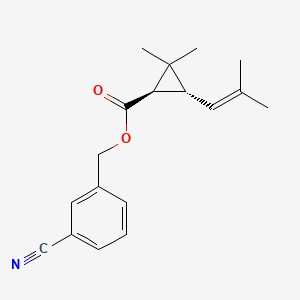
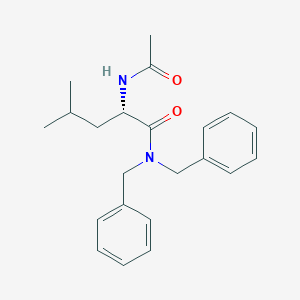
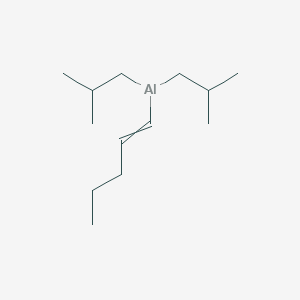
![(3E)-3-[(4-Methylphenyl)imino]butan-2-one](/img/structure/B14410568.png)

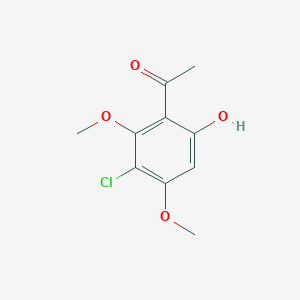
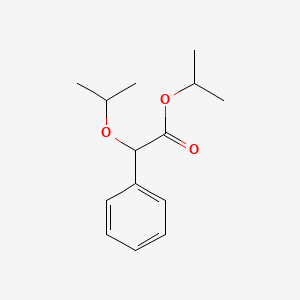
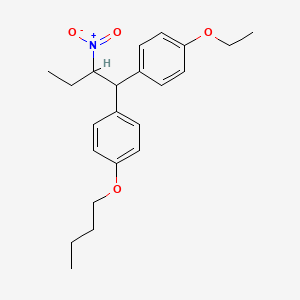
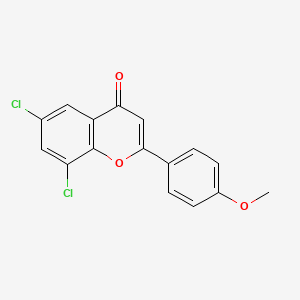
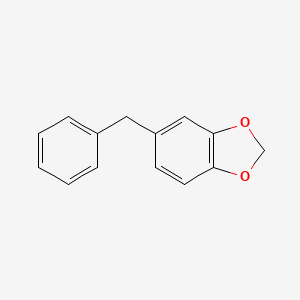
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14410606.png)

